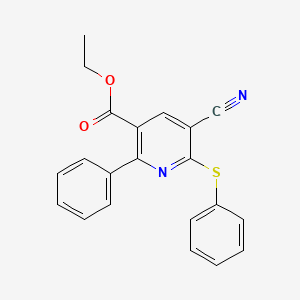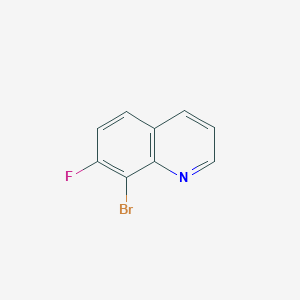
8-Bromo-7-fluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-7-fluoroquinoline is a compound with the CAS Number: 1420790-22-2 . It has a molecular weight of 226.05 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H5BrFN . The InChI Code for this compound is 1S/C9H5BrFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at 4°C .Aplicaciones Científicas De Investigación
Photoremovable Protecting Group for Physiological Use
8-Bromo-7-hydroxyquinoline (BHQ) demonstrates significant potential as a photoremovable protecting group for caged biomolecules. This application is particularly relevant in studying cell physiology as BHQ can be efficiently photolyzed to release bioactive molecules such as neurotransmitters and drugs. Its stability in the dark, water solubility, low fluorescence levels, and synthetic accessibility make it an ideal candidate for regulating the action of biological effectors in cell and tissue culture, especially using two-photon excitation (2PE) technology (Zhu, Pavlos, Toscano, & Dore, 2006).
Antibacterial Properties
8-Nitrofluoroquinolone derivatives, closely related to 8-bromo-7-fluoroquinoline, have been studied for their antibacterial properties. These derivatives have shown significant activity against various gram-positive and gram-negative bacterial strains, indicating potential applications in the development of new antibacterial drugs (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).
In Vitro Cytotoxic Studies
Studies on 8-hydroxyquinoline derived thiosemicarbazones and their metal complexes have revealed promising in vitro cytotoxic activities against certain cancer cell lines. The metal complexes, particularly Co(III) complexes, have shown enhanced antiproliferative activity, suggesting potential applications in cancer therapy (Kotian, Kamat, Naik, Kokare, Kumara, Lokanath Neratur, Kumbar, Bhat, & Revankar, 2021).
Corrosion Detection in Coatings
8-Hydroxyquinoline has been successfully used as a ferric ion sensitive indicator in epoxy coatings for detecting corrosion. Its incorporation into coatings allows for early-stage corrosion detection through fluorescence in regions where Fe2+/Fe3+ ions are produced, highlighting its potential application in materials science and engineering (Roshan, Dariani, & Mokhtari, 2018).
Fluorogenic Sensing of Metal Ions
8-Hydroxyquinoline-based ligands with extended conjugated fluorophores have been designed for turn-on and ratiometric sensing of cations. These compounds show promise in the development of fluorescence-based sensor arrays for distinguishing between various cationic analytes (Palacios, Wang, Montes, Zyryanov, Hausch, Jursíková, & Anzenbacher, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
8-bromo-7-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZVXGUTJUGURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)Br)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

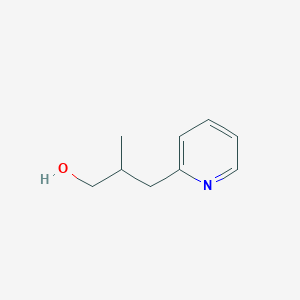
![[5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2668283.png)
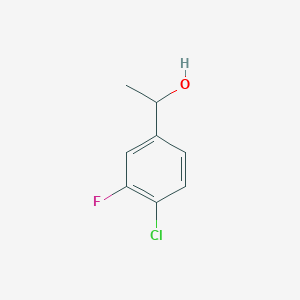
![4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2668285.png)
![5-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid](/img/structure/B2668286.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2668295.png)
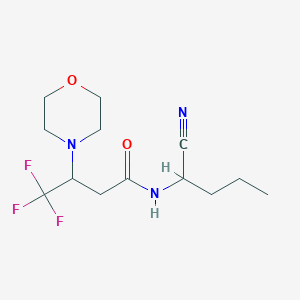

![7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide](/img/structure/B2668298.png)
![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-enamide](/img/structure/B2668299.png)
![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2668301.png)
![1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2668303.png)
